molecular formula C9H11F3O5S B180665 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate CAS No. 170011-47-9

1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Cat. No. B180665
M. Wt: 288.24 g/mol
InChI Key: NOLMGELTBIIGOL-UHFFFAOYSA-N
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Patent
US08759532B2

Procedure details

To a solution of diisopropylamine, (6.24 mL, 44.2 mmol) in THF (60 mL) at −78° C. under argon was slowly added n-butyllithium (17.7 mL, 44.2 mmol, 2.5 M in hexanes). The mixture was stirred for 30 min at that temperature before 1,4-cyclohexanedione mono-ethylene ketal (6.00 g, 38.4 mmol) was added slowly as a solution in THF (20 mL). The mixture was stirred for an additional 30 min at −78° C. and then n-phenyltriflamide (13.7 g, 38.4 mmol) was slowly added as a suspension in THF (50 mL). This mixture was stirred overnight with gradual warming to room temperature. The solvent was removed in vacuo and the remaining oil was partitioned between 3:1 ethyl acetate/hexane and water. The layers were separated and the organic layer was washed with water (3×), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate.
Quantity
6.24 mL
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
13.7 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]1[O:23][C:16]2([CH2:21][CH2:20][C:19](=[O:22])[CH2:18][CH2:17]2)[O:15][CH2:14]1.C1C=CC(N[S:31]([C:34]([F:37])([F:36])[F:35])(=[O:33])=[O:32])=CC=1>C1COCC1>[F:35][C:34]([F:37])([F:36])[S:31]([O:22][C:19]1[CH2:18][CH2:17][C:16]2([O:15][CH2:14][CH2:13][O:23]2)[CH2:21][CH:20]=1)(=[O:33])=[O:32]

Inputs

Step One
Name
Quantity
6.24 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
17.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Step Four
Name
Quantity
13.7 g
Type
reactant
Smiles
C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
STIRRING
Type
STIRRING
Details
This mixture was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
with gradual warming to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the remaining oil was partitioned between 3:1 ethyl acetate/hexane and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CCC2(OCCO2)CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.